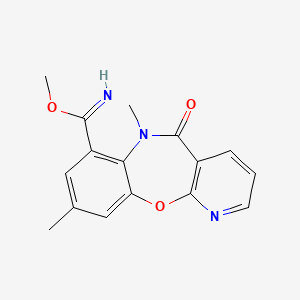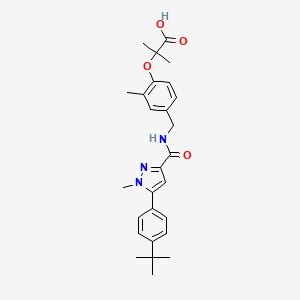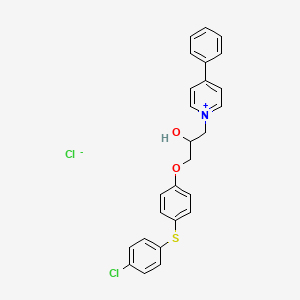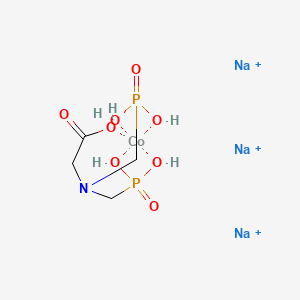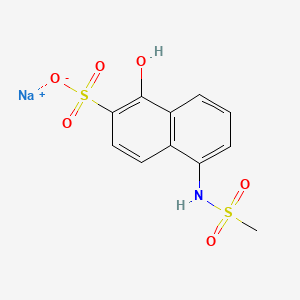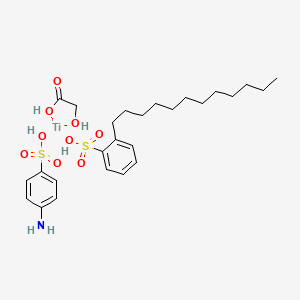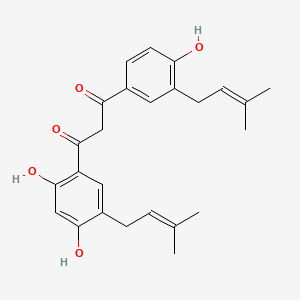
Glycyrdione A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyrdione A involves several steps, starting from basic flavonoid precursors. The synthetic route typically includes the formation of the flavonoid core structure followed by specific functional group modifications . Common reagents used in these reactions include acids, bases, and various organic solvents . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from Glycyrrhiza roots . The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material . This method is preferred due to the natural abundance of this compound in licorice roots and the relatively simple extraction process .
Analyse Chemischer Reaktionen
Types of Reactions
Glycyrdione A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts . The reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used . For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Glycyrdione A involves its interaction with various molecular targets and pathways . It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation . The compound’s ability to scavenge free radicals and inhibit pro-inflammatory mediators contributes to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyrdione A is structurally similar to other flavonoids such as glycyrrhizin, glabridin, and liquiritin . These compounds share a common flavonoid backbone but differ in their specific functional groups and biological activities .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of biological activities and its specific molecular structure . This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
142542-83-4 |
|---|---|
Molekularformel |
C25H28O5 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propane-1,3-dione |
InChI |
InChI=1S/C25H28O5/c1-15(2)5-7-17-11-18(9-10-21(17)26)22(27)13-24(29)20-12-19(8-6-16(3)4)23(28)14-25(20)30/h5-6,9-12,14,26,28,30H,7-8,13H2,1-4H3 |
InChI-Schlüssel |
VDOHBGQSFOWYTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)CC(=O)C2=CC(=C(C=C2)O)CC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


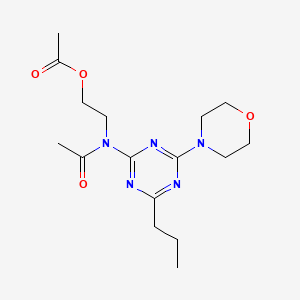
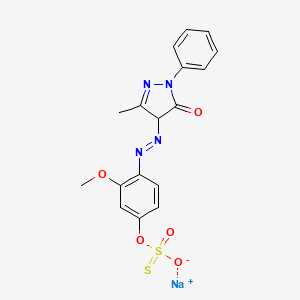

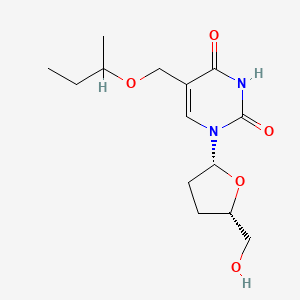
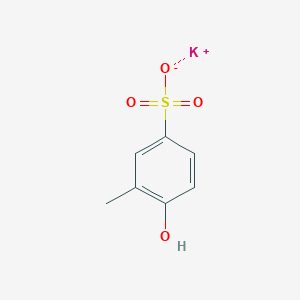
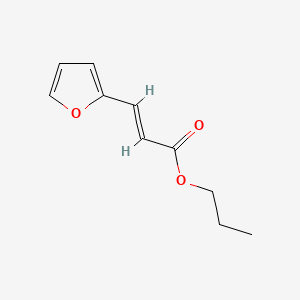

![6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one](/img/structure/B12783862.png)
